Cas no 4438-22-6 (Benzeneacetic acid, a-(hydroxymethyl)-,8-methyl-8-oxido-8-azabicyclo[3.2.1]oct-3-yl ester, endo-)

Benzeneacetic acid, a-(hydroxymethyl)-,8-methyl-8-oxido-8-azabicyclo[3.2.1]oct-3-yl ester, endo- structure
4438-22-6 structure
Nome do Produto:Benzeneacetic acid, a-(hydroxymethyl)-,8-methyl-8-oxido-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
N.o CAS:4438-22-6
MF:C17H23NO4
MW:305.36882
CID:329305
PubChem ID:3000668

Benzeneacetic acid, a-(hydroxymethyl)-,8-methyl-8-oxido-8-azabicyclo[3.2.1]oct-3-yl ester, endo- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzeneacetic acid, a-(hydroxymethyl)-,8-methyl-8-oxido-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
    • 8-Azabicyclo[3.2.1]octan-3.α.-ol, 8-methyl-, 8-oxide, tropate
    • Atropine
    • Aminoxytropine tropate
    • Atropine N-oxide
    • atropine oxide
    • DL-Tropasaeure-(8-oxy-tropan-3endo-ylester)
    • DL-tropic acid-(8-oxy-tropane-3endo-yl ester)
    • Genatropine
    • Atropine-oxyde [INN-French]
    • Atropina ossida [DCIT]
    • CHEMBL2111173
    • CHEMBL2146145
    • CAS-4438-22-6
    • NSC-72861
    • 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoicacid1-methylethylester
    • NS00094758
    • 4438-22-6 (FREE BASE)
    • AKOS040745586
    • [(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
    • Atropine Oxide [INN]
    • UNII-3Y03IC177D
    • DTXCID102632
    • Apitropin (TN)
    • SPBio_002033
    • Oxido de atropina
    • Oxido de atropina [INN-Spanish]
    • CHEBI:135298
    • Atropina ossida
    • ATROPINE N-OXIDE [MI]
    • 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, (+-)-tropate (ester), 8-oxide
    • Atropine-N-Oxide
    • 8-Methyl-8-oxido-8-azabicyclo[3.2.1]oct-3-yl tropate
    • NCGC00013796-01
    • 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (+/-)-TROPATE(ESTER) 8-OXIDE
    • [(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenyl-propanoate
    • Atropini oxidum
    • Atropini oxydum
    • Atropine-oxyde
    • Atropini oxydum [INN-Latin]
    • Atropine oxide (INN)
    • Tox21_110039
    • D07477
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-oxido-8-azabicyclo[3.2.1]oct-3-yl ester
    • 1alphaH,5alphaH-Tropan-3alpha-ol (+-)-tropate (ester), 8-oxide
    • 8-Azabicyclo(3.2.1)octan-3alpha-ol, 8-methyl-, 8-oxide, tropate
    • Prestwick1_000107
    • Xtro, base
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-, N-oxide
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-oxido-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
    • DTXSID6022632
    • atropine oxyde
    • (3-endo)-8-methyl-8-oxido-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
    • atropine aminoxide
    • Apitropin
    • 4438-22-6
    • Prestwick0_000107
    • ATROPINE, N-OXIDE
    • 3Y03IC177D
    • NSC 72861
    • Prestwick2_000107
    • SCHEMBL162929
    • Q27258197
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, 8-OXIDE, ENDO-(+/-)-
    • Inchi: InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?,18?
    • Chave InChI: HGWPFSBHDACWNL-GFBLOWMDSA-N
    • SMILES: OCC(C1C=CC=CC=1)C(OC1C[C@@H]2CC[C@@H]([N+]2(C)[O-])C1)=O

Propriedades Computadas

  • Massa Exacta: 305.16300
  • Massa monoisotópica: 305.163
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 394
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.3
  • Superfície polar topológica: 64.6Ų

Propriedades Experimentais

  • Ponto de Fusão: 127-128°
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • PSA: 75.96000
  • LogP: 1.90230
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD
Synrise Material Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Synrise Material Co. Ltd.